Stereoselective Synthesis Yield: A Benchmark for Custom Synthesis Feasibility
The first and primary total synthesis of chrysanthemol from R-(+)-carvone establishes a low benchmark yield of 2.4% over ten steps, highlighting the synthetic challenge and the relative value of high-purity isolates versus lab-synthesized material [1]. This contrasts with other eudesmane sesquiterpenes, which may have more efficient synthetic or biosynthetic routes. Importantly, seven intermediary compounds in this synthesis route showed no anti-inflammatory activity in a mouse paw swelling model, confirming the strict pharmacophoric requirement for the final chrysanthemol structure [1].
| Evidence Dimension | Synthesis Yield and Intermediate Activity |
|---|---|
| Target Compound Data | Total synthesis achieved in 10 steps with a 2.4% overall yield. Seven synthetic intermediates showed no anti-inflammatory activity. |
| Comparator Or Baseline | Synthetic intermediates of the chrysanthemol synthesis pathway. |
| Quantified Difference | Only the final chrysanthemol molecule exhibits anti-inflammatory activity, while seven immediate precursors are inactive. |
| Conditions | Total synthesis from R-(+)-carvone. Activity tested in a carrageenan-induced mouse paw swelling assay. |
Why This Matters
This data confirms that chrysanthemol's anti-inflammatory effect is highly structure-specific, making its intermediates unsuitable as cheaper substitutes in biological studies.
- [1] Mou LY, et al. Stereoselective total synthesis of chrysanthemol. J Asian Nat Prod Res. 2001;3(2):103-11. PMID: 11407809. View Source
